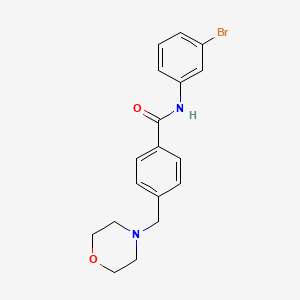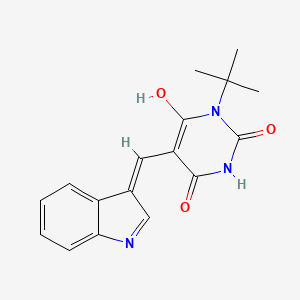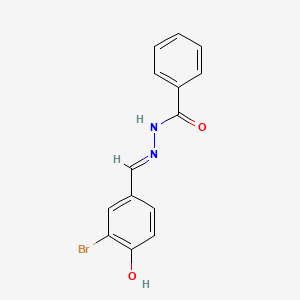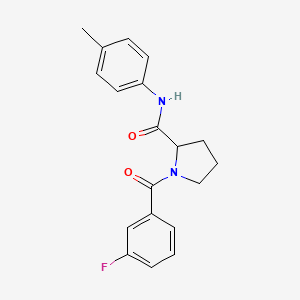
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide, also known as BML-210, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BML-210 is a small molecule inhibitor of the transcription factor NF-κB, which is involved in the regulation of immune responses, inflammation, and cell survival.
作用機序
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide inhibits the NF-κB pathway by preventing the translocation of the transcription factor from the cytoplasm to the nucleus, where it activates the expression of genes involved in inflammation and cell survival. This compound binds to the p65 subunit of NF-κB and disrupts its interaction with the nuclear import receptor, preventing its transport into the nucleus.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-proliferative, and pro-apoptotic effects on cells. Inhibition of the NF-κB pathway by this compound leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, as well as the downregulation of anti-apoptotic genes. This compound also induces cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth.
実験室実験の利点と制限
One advantage of using N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide in lab experiments is its specificity for the NF-κB pathway, which allows for the targeted inhibition of this pathway without affecting other signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the use of this compound in combination with other drugs or therapies should also be explored to determine its potential synergistic effects.
合成法
The synthesis of N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the coupling of 3-bromophenylboronic acid with 4-(4-morpholinylmethyl)benzaldehyde, followed by the reduction of the resulting intermediate and subsequent acylation with benzoyl chloride. The final product is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
N-(3-bromophenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and viral infections. In cancer research, this compound has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway, which is often overactivated in cancer. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease have also been targeted with this compound due to its anti-inflammatory properties. Additionally, this compound has been investigated as a potential antiviral agent against HIV and hepatitis B virus.
特性
IUPAC Name |
N-(3-bromophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2/c19-16-2-1-3-17(12-16)20-18(22)15-6-4-14(5-7-15)13-21-8-10-23-11-9-21/h1-7,12H,8-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXQUAMQSIGSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6134985.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6134989.png)
![N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6134996.png)
![2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B6134997.png)
![3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B6135002.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-fluorobenzamide](/img/structure/B6135016.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6135017.png)
![2-hydroxy-3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B6135032.png)

![ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6135050.png)

![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6135075.png)

![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B6135098.png)